

Application Notes: Synthesis of 1,3,5-Trinitrobenzene

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Compound of Interest

Compound Name: 1,2,3-Trinitrobenzene

Cat. No.: B1208184

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Introduction

The nitration of 1,3-dinitrobenzene (m-DNB) to produce 1,3,5-trinitrobenzene (TNB) is a significant reaction in organic synthesis, particularly for the production of high-energy materials. TNB is a more powerful explosive than trinitrotoluene (TNT) but is less sensitive to impact.[1] The reaction is an example of electrophilic aromatic substitution. However, the presence of two deactivating nitro groups on the benzene ring makes the introduction of a third nitro group challenging, requiring harsh reaction conditions.[2][3] This protocol details a laboratory-scale procedure for the synthesis of TNB, emphasizing the critical safety measures required.

Mechanism of Action

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO_2^+) from a mixture of fuming nitric acid and fuming sulfuric acid (oleum). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2][4] The electron-deficient nitronium ion is then attacked by the π -electron system of the 1,3-dinitrobenzene ring. The two existing nitro groups are meta-directing and strongly deactivating, slowing the reaction and directing the incoming nitro group to the C-5 position.[5][6][7]

Safety Precautions

Extreme Hazard Warning: This procedure involves highly corrosive, reactive, and toxic substances. The product, 1,3,5-trinitrobenzene, is a high explosive. This experiment should

only be performed by trained professionals in a specialized laboratory equipped with a blast shield and a certified chemical fume hood.

- **Corrosive Reagents:** Fuming nitric acid and fuming sulfuric acid are extremely corrosive and can cause severe burns upon contact.[8] They also release toxic fumes.
- **Exothermic Reaction:** The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, potentially causing a violent reaction or explosion.[8]
- **Explosive Product:** 1,3,5-trinitrobenzene is a sensitive explosive. The crude product must be handled with extreme care, avoiding friction, shock, and heat.
- **Toxicity:** Dinitrobenzene and trinitrobenzene are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[9] They may cause damage to organs through prolonged or repeated exposure.
- **Personal Protective Equipment (PPE):** Always wear acid-resistant gloves, a chemical-resistant lab coat, safety goggles, and a face shield.[8][9] All operations must be conducted within a fume hood.[8]
- **Emergency Preparedness:** An emergency shower, eyewash station, and appropriate spill containment kits must be readily accessible.[8][9]

Experimental Protocol: Nitration of 1,3-Dinitrobenzene

This protocol describes the synthesis of 1,3,5-trinitrobenzene from 1,3-dinitrobenzene using a mixture of fuming nitric acid and fuming sulfuric acid.

Materials and Reagents:

- 1,3-Dinitrobenzene (m-DNB)
- Fuming sulfuric acid (Oleum, 20% SO₃)
- Fuming nitric acid (99%+)

- Deionized water
- Ice
- Ethanol (95%)
- Round-bottom flask (100 mL) with a magnetic stir bar
- Dropping funnel
- Condenser
- Heating mantle with temperature controller
- Large crystallizing dish or beaker (1 L)
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- Preparation of the Nitrating Mixture:
 - Place the 100 mL round-bottom flask in an ice bath on a magnetic stirrer.
 - Carefully and slowly add 30 mL of fuming sulfuric acid (20% oleum) to the flask.
 - In a separate, dry beaker, measure 15 mL of fuming nitric acid.
 - Slowly add the fuming nitric acid dropwise to the stirring sulfuric acid in the flask using the dropping funnel. Maintain the temperature of the mixture below 15°C throughout the addition.
- Reaction:

- Once the nitrating mixture is prepared and cooled, slowly add 10.0 g of 1,3-dinitrobenzene in small portions to the stirred mixture over 30 minutes.
- Use the ice bath to keep the temperature below 30°C during the addition of the dinitrobenzene.
- After the addition is complete, remove the ice bath and attach a condenser to the flask.
- Slowly heat the reaction mixture to 100-110°C using a heating mantle. Maintain this temperature for 2 hours, ensuring continuous stirring. The reaction requires these more vigorous conditions due to the deactivated nature of the dinitrobenzene ring.^[2]
- Work-up and Isolation:
 - Prepare a large beaker containing approximately 400 g of crushed ice and 100 mL of cold water.
 - After the 2-hour heating period, allow the reaction mixture to cool to near room temperature.
 - Very slowly and carefully, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude 1,3,5-trinitrobenzene.
 - Allow the slurry to stand for 15-20 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes residual acids.
 - Press the solid as dry as possible on the filter.
- Purification:
 - Transfer the crude, damp solid to a beaker.
 - Perform recrystallization using ethanol. Add a minimal amount of hot ethanol to dissolve the solid.^{[10][11]}

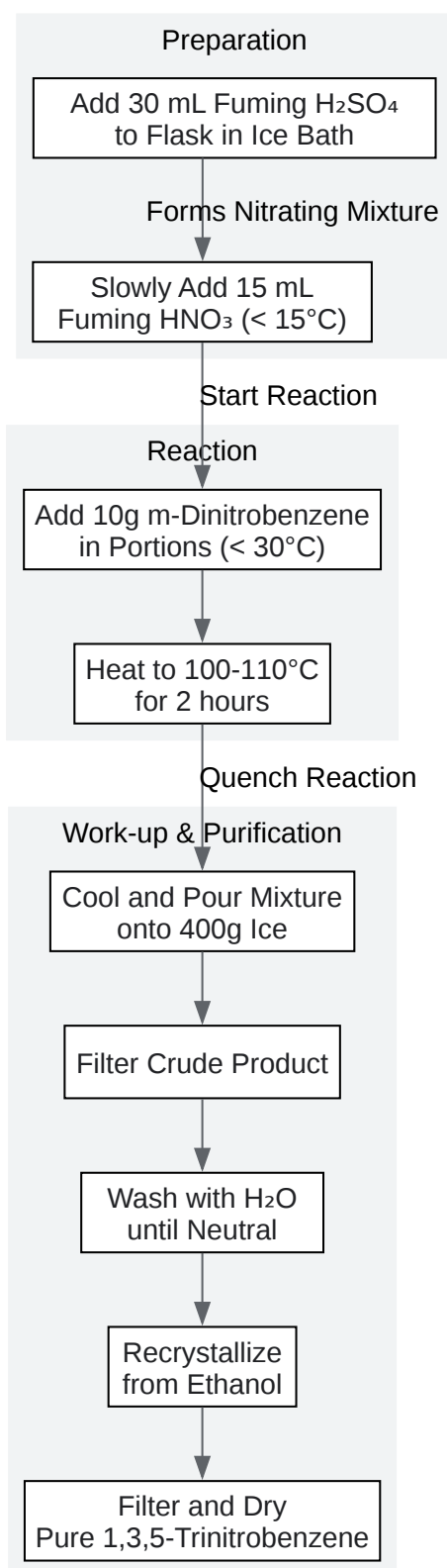
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of ice-cold ethanol, and allow them to air dry completely in a safe location, away from heat or ignition sources.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

Parameter	Value	Unit	Notes
Reagents			
1,3-Dinitrobenzene	10.0	g	Starting material.
Fuming Sulfuric Acid (20% SO ₃)	30	mL	Catalyst and dehydrating agent.
Fuming Nitric Acid (99%+)	15	mL	Nitrating agent.
Reaction Conditions			
Addition Temperature	< 30	°C	Critical for controlling exotherm.
Reaction Temperature	100 - 110	°C	Harsher conditions needed for the third nitration. [2]
Reaction Time	2	hours	
Product			
Product Name	1,3,5-Trinitrobenzene		
Theoretical Yield	~12.7	g	Based on 10g of m-DNB.
Typical Experimental Yield	70 - 80	%	Yields can vary based on conditions.
Appearance	Pale yellow solid	[12]	
Melting Point	121 - 122	°C	[13]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of 1,3,5-trinitrobenzene.

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- To cite this document: BenchChem. [Application Notes: Synthesis of 1,3,5-Trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208184#experimental-protocol-for-nitration-of-dinitrobenzene]

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